molecular formula C17H17NOS B14376476 N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide CAS No. 89873-91-6

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide

Cat. No.: B14376476
CAS No.: 89873-91-6
M. Wt: 283.4 g/mol
InChI Key: XBEWPTRBTFMAEW-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and material science. This compound, in particular, has unique structural features that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) under transition metal-free conditions . The reaction conditions are mild and selective, allowing for efficient synthesis without the need for harsh reagents or conditions.

Industrial Production Methods

In industrial settings, the preparation of benzamide derivatives often involves the direct condensation of benzoic acids and amines. This process can be enhanced using ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is eco-friendly, efficient, and provides high yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo selective reactions under mild conditions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

89873-91-6

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide

InChI

InChI=1S/C17H17NOS/c1-17(2,15(20)13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19)

InChI Key

XBEWPTRBTFMAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=S)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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